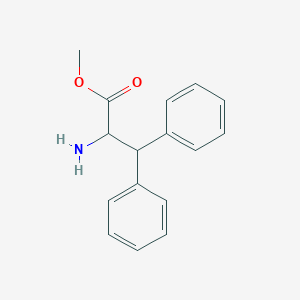
Methyl 2-amino-3,3-diphenylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Methyl 2-amino-3,3-diphenylpropanoate is a chiral compound with significant applications in various fields of science and industry It is a derivative of 3,3-diphenylalanine, characterized by the presence of two phenyl groups attached to the alpha carbon of the amino acid structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-amino-3,3-diphenylpropanoate typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 3,3-diphenylpropanoic acid.
Amidation: The carboxylic acid group is converted to an amide using reagents such as thionyl chloride and ammonia.
Reduction: The amide is then reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Esterification: The final step involves the esterification of the amine with methanol in the presence of an acid catalyst to yield (S)-Methyl 2-amino-3,3-diphenylpropanoate.
Industrial Production Methods
In an industrial setting, the production of (S)-Methyl 2-amino-3,3-diphenylpropanoate may involve:
Large-Scale Amidation: Utilizing automated reactors for the amidation process to ensure consistency and efficiency.
Continuous Reduction: Employing continuous flow reactors for the reduction step to enhance yield and reduce reaction time.
Catalytic Esterification: Using heterogeneous acid catalysts in fixed-bed reactors for the esterification process to improve product purity and reduce waste.
化学反応の分析
Types of Reactions
(S)-Methyl 2-amino-3,3-diphenylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of substituted amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 3,3-diphenylpropanoic acid.
Reduction: Formation of 2-amino-3,3-diphenylpropanol.
Substitution: Formation of N-alkylated derivatives.
科学的研究の応用
(S)-Methyl 2-amino-3,3-diphenylpropanoate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-Methyl 2-amino-3,3-diphenylpropanoate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence biochemical pathways related to amino acid metabolism and protein synthesis.
類似化合物との比較
Similar Compounds
3,3-Diphenylalanine: A precursor to (S)-Methyl 2-amino-3,3-diphenylpropanoate with similar structural features.
2-Amino-3,3-diphenylpropanoic acid:
Uniqueness
(S)-Methyl 2-amino-3,3-diphenylpropanoate is unique due to its chiral nature and the presence of both amino and ester functional groups, making it a versatile intermediate in various chemical reactions and applications.
特性
IUPAC Name |
methyl 2-amino-3,3-diphenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-19-16(18)15(17)14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14-15H,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIQQSXXWLDXNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C1=CC=CC=C1)C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













